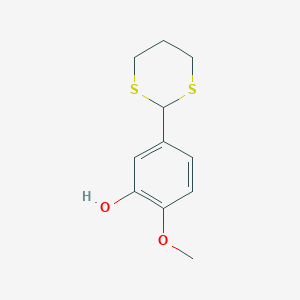
Phenol, 5-(1,3-dithian-2-yl)-2-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 5-(1,3-dithian-2-yl)-2-methoxy- is an organic compound that features a phenolic structure substituted with a 1,3-dithian-2-yl group and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-dithian-2-yl)-2-methoxyphenol typically involves the chlorination of 1,3-dithiane to form 2-chloro-1,3-dithiane, which then undergoes electrophilic aromatic substitution with 2-methoxyphenol. The reaction conditions often include the use of N-chlorosuccinimide as the chlorinating agent and various solvents such as tetrahydrofuran (THF) in the presence of sodium hydride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 5-(1,3-dithian-2-yl)-2-methoxy- undergoes several types of chemical reactions, including:
Oxidation: The dithiane group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the dithiane group, yielding the corresponding phenol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenolic ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The corresponding phenol without the dithiane group.
Substitution: Various substituted phenols depending on the reagents used.
Applications De Recherche Scientifique
Phenol, 5-(1,3-dithian-2-yl)-2-methoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of Phenol, 5-(1,3-dithian-2-yl)-2-methoxy- involves its interaction with various molecular targets. The dithiane group can act as a protecting group for carbonyl compounds, allowing for selective reactions at other sites. Additionally, the phenolic and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1,3-Dithian-2-yl)phenol: Similar structure but lacks the methoxy group.
2-(1,3-Dithian-2-yl)phenol: Similar structure but with the dithiane group in a different position.
5-(1,3-Dithian-2-yl)-2-hydroxyphenol: Similar structure but with a hydroxyl group instead of a methoxy group .
Uniqueness
Phenol, 5-(1,3-dithian-2-yl)-2-methoxy- is unique due to the presence of both the dithiane and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
110815-90-2 |
|---|---|
Formule moléculaire |
C11H14O2S2 |
Poids moléculaire |
242.4 g/mol |
Nom IUPAC |
5-(1,3-dithian-2-yl)-2-methoxyphenol |
InChI |
InChI=1S/C11H14O2S2/c1-13-10-4-3-8(7-9(10)12)11-14-5-2-6-15-11/h3-4,7,11-12H,2,5-6H2,1H3 |
Clé InChI |
UQWDILQRUGDQNI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2SCCCS2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}phenol](/img/structure/B14331316.png)

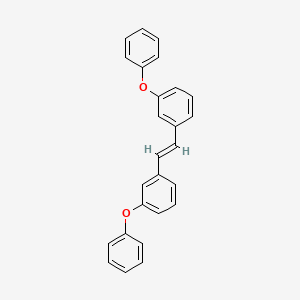
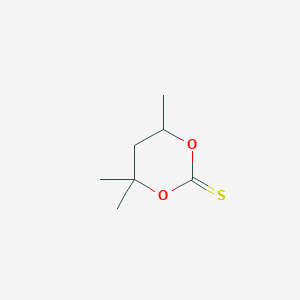
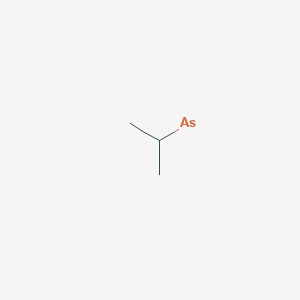


![2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B14331369.png)

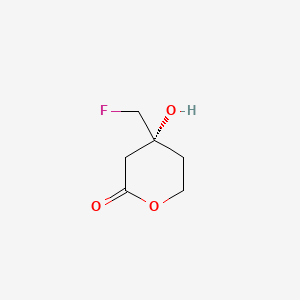

![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-](/img/structure/B14331382.png)
![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)
